

An In-depth Technical Guide to the Spectroscopic Data of 1-Hexyne

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Compound of Interest

Compound Name: 1-Hexyne

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This guide offers a detailed exploration of the spectroscopic characteristics of **1-hexyne** (n-butylacetylene), a terminal alkyne with significant applications in organic synthesis. As a Senior Application Scientist, this document is structured to provide not just raw data, but a foundational understanding of how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to elucidate and verify the structure of this molecule. The methodologies and interpretations presented herein are grounded in established principles and validated through reliable data sources.

Introduction to 1-Hexyne

1-Hexyne (CAS No: 693-02-7) is a colorless liquid with the chemical formula C₆H₁₀ and a molecular weight of 82.1436 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Its structure, featuring a terminal triple bond, makes it a valuable building block in various chemical reactions, including hydrogenations, halogenations, and alkylations.[\[8\]](#) Accurate and unambiguous characterization of **1-hexyne** is paramount for its use in research and industrial applications, and this is primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **1-hexyne**, both ¹H and ¹³C NMR provide distinct signals that confirm its structure.

Theoretical Principles of NMR for Alkynes

The terminal alkyne proton ($\equiv\text{C}-\text{H}$) in ^1H NMR resonates in a characteristic region of approximately 2-3 ppm.[11][12][13] This shielding, relative to vinylic protons, is due to the cylindrical magnetic anisotropy of the carbon-carbon triple bond. When the alkyne is oriented parallel to the external magnetic field, the circulation of π -electrons induces a magnetic field that opposes the external field at the location of the acetylenic proton.[13] In ^{13}C NMR, the sp-hybridized carbons of an alkyne are also characteristic, appearing in the range of 65-100 ppm.[12][14][15]

Experimental Protocol for NMR Analysis of 1-Hexyne

The following protocol outlines the steps for acquiring high-resolution ^1H and ^{13}C NMR spectra of **1-hexyne**.

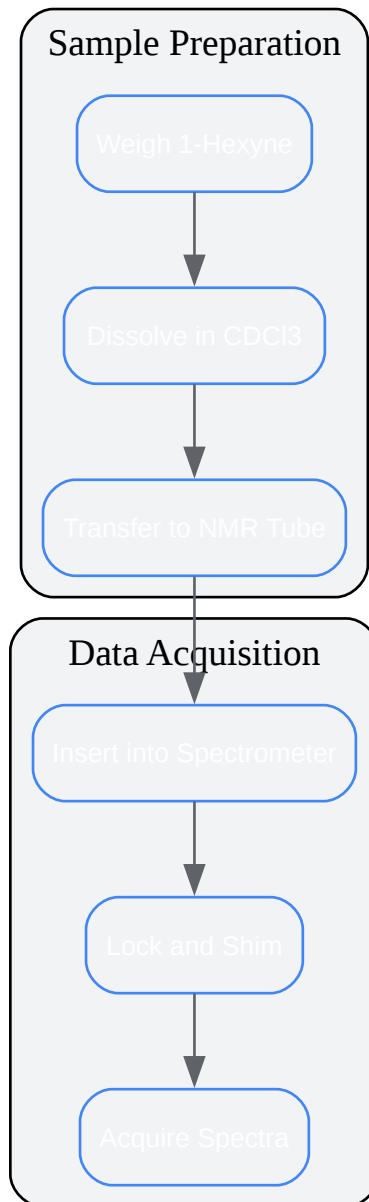
Materials and Equipment:

- **1-Hexyne** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 MHz)[16]

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1-hexyne** for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6 mL of CDCl_3 .[16]
- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[16]
- Spectrometer Setup: Insert the NMR tube into the spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 and shim the magnetic field to achieve optimal homogeneity.[16]

- Acquisition: Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.



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Caption: General workflow for NMR sample preparation and data acquisition.

^1H NMR Spectrum Analysis of 1-Hexyne

The ^1H NMR spectrum of **1-hexyne** shows distinct signals for each of its non-equivalent protons. The acetylenic proton signal appears as a triplet due to coupling with the two adjacent

propargylic protons. The other aliphatic protons exhibit splitting patterns consistent with their neighboring protons.

¹³C NMR Spectrum Analysis of 1-Hexyne

The ¹³C NMR spectrum of **1-hexyne** displays six unique signals corresponding to the six carbon atoms in the molecule. The sp-hybridized carbons are readily identifiable by their characteristic chemical shifts.

Tabulated NMR Data for 1-Hexyne

¹H NMR Data (in
CDCl₃)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (\equiv C-H)	~1.93	Triplet (t)	~2.7
H-3 (-CH ₂ -C \equiv)	~2.18	Triplet of triplets (tt)	~7.0, ~2.7
H-4 (-CH ₂ -)	~1.52	Quintet	~7.0
H-5 (-CH ₂ -)	~1.41	Sextet	~7.0
H-6 (-CH ₃)	~0.92	Triplet (t)	~7.0

Data synthesized from multiple sources.[17][18][19]

¹³C NMR Data (in CDCl₃)

Assignment	Chemical Shift (δ , ppm)
C-1 (\equiv C-H)	~68.4
C-2 (-C \equiv)	~83.5
C-3 (-CH ₂ -)	~18.2
C-4 (-CH ₂ -)	~30.8
C-5 (-CH ₂ -)	~22.0
C-6 (-CH ₃)	~13.5

Data synthesized from multiple sources.[\[20\]](#)[\[21\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. For **1-hexyne**, the terminal alkyne group gives rise to very characteristic absorption bands.

Theoretical Principles of IR for Alkynes

Terminal alkynes have two distinctive IR absorption peaks:

- \equiv C-H Stretch: A sharp, strong band appearing around 3300 cm⁻¹.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- C \equiv C Stretch: A weaker band in the region of 2100-2260 cm⁻¹.[\[22\]](#)[\[23\]](#)[\[25\]](#)

The presence of both of these bands is a strong indicator of a terminal alkyne.[\[23\]](#)

Experimental Protocol for IR Analysis of 1-Hexyne

For a liquid sample like **1-hexyne**, the IR spectrum can be easily obtained using the neat liquid.

Materials and Equipment:

- **1-Hexyne** sample

- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr or NaCl)
- Pipette

Procedure:

- Sample Application: Place a small drop of **1-hexyne** directly onto the ATR crystal or between two salt plates.
- Spectrum Acquisition: Place the ATR accessory or the salt plates in the spectrometer and acquire the spectrum.
- Cleaning: Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectrum Analysis of 1-Hexyne

The IR spectrum of **1-hexyne** clearly shows the characteristic absorptions of a terminal alkyne. The sharp peak around 3300 cm^{-1} is due to the stretching of the $\equiv\text{C-H}$ bond, and the peak around 2120 cm^{-1} corresponds to the $\text{C}\equiv\text{C}$ triple bond stretch.[\[24\]](#) Additionally, C-H stretching vibrations from the butyl group are observed just below 3000 cm^{-1} .

Tabulated IR Data for 1-Hexyne

Vibrational Mode	Frequency (cm^{-1})	Intensity
$\equiv\text{C-H}$ Stretch	~3310	Strong, Sharp
C-H Stretch (sp^3)	2870-2960	Medium-Strong
$\text{C}\equiv\text{C}$ Stretch	~2120	Weak-Medium
C-H Bend	~630	Strong

Data synthesized from multiple sources.[\[10\]](#)[\[18\]](#)[\[24\]](#)[\[26\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Theoretical Principles of Electron Ionization MS for Alkynes

Under electron ionization (EI), **1-hexyne** will form a molecular ion ($M^{+}\cdot$) corresponding to its molecular weight. Alkynes typically undergo fragmentation through cleavage of the C-C bond between the α and β carbons relative to the triple bond, leading to the formation of a resonance-stabilized propargyl cation.^[27] Terminal alkynes also characteristically lose the terminal hydrogen atom, resulting in a prominent $M-1$ peak.^[27]

Experimental Protocol for Mass Spectrometric Analysis of 1-Hexyne

Materials and Equipment:

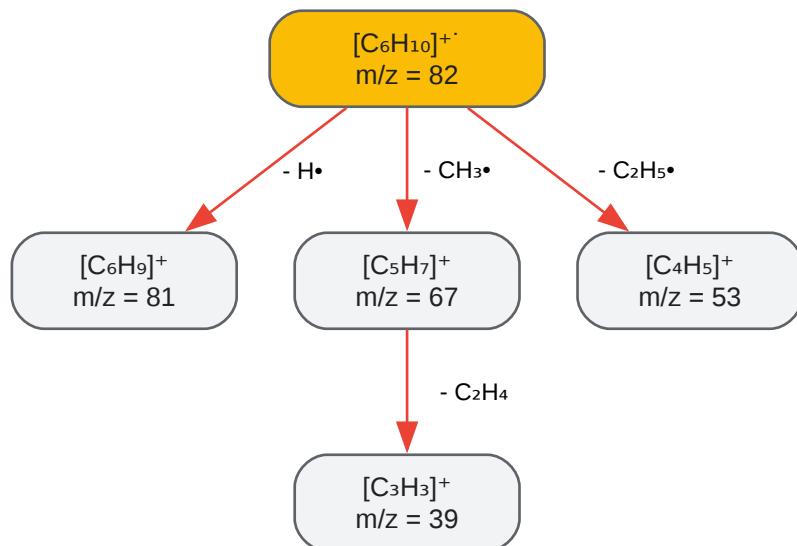
- **1-Hexyne** sample
- Gas chromatograph-mass spectrometer (GC-MS)
- Microsyringe

Procedure:

- Sample Introduction: A small amount of a dilute solution of **1-hexyne** is injected into the GC inlet.
- Separation: The sample is vaporized and separated from any impurities on the GC column.
- Ionization: As **1-hexyne** elutes from the column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.
- Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Analysis and Fragmentation of 1-Hexyne

The mass spectrum of **1-hexyne** shows a molecular ion peak at $m/z = 82$. The fragmentation pattern is consistent with that of a terminal alkyne. The base peak is often observed at $m/z = 67$, corresponding to the loss of a methyl group. Other significant fragments are also observed.



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Caption: Proposed mass spectrometry fragmentation pathway for **1-hexyne**.

Tabulated Mass Spectrometry Data for 1-Hexyne

m/z	Proposed Fragment	Relative Intensity (%)
82	$[C_6H_{10}]^+$ (Molecular Ion)	Moderate
81	$[C_6H_9]^+$	High
67	$[C_5H_7]^+$	100 (Base Peak)
53	$[C_4H_5]^+$	High
43	$[C_3H_7]^+$	High
41	$[C_3H_5]^+$	High
39	$[C_3H_3]^+$	High
27	$[C_2H_3]^+$	High

Data synthesized from multiple sources.[\[1\]](#)[\[6\]](#)[\[9\]](#)[\[18\]](#)

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of **1-hexyne**. Each technique offers complementary information that, when integrated, confirms the molecular structure, functional groups, and molecular weight of the compound. This guide serves as a foundational resource for researchers and professionals who rely on these analytical techniques for the quality control and structural elucidation of chemical compounds.

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